molecular formula C24H16O4 B2633386 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate CAS No. 331460-48-1

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate

Cat. No.: B2633386
CAS No.: 331460-48-1
M. Wt: 368.388
InChI Key: WYCHIMMNWFTCMX-NTEUORMPSA-N
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Description

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is an organic compound with the molecular formula C24H16O4 and a molecular weight of 368.38144 g/mol This compound is characterized by its complex structure, which includes a naphthyl group, a phenyl group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate typically involves the condensation of 2-naphthaldehyde with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then esterified with furoic acid under acidic conditions to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Acid: Sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl acetate
  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl benzoate
  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl propionate

Uniqueness

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is unique due to the presence of the furoate ester group, which imparts distinct chemical properties and potential biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O4/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)28-24(26)23-6-3-15-27-23/h1-16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCHIMMNWFTCMX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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